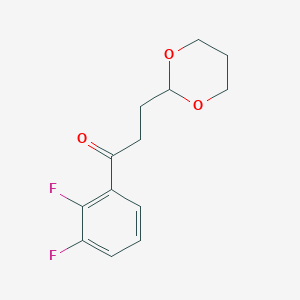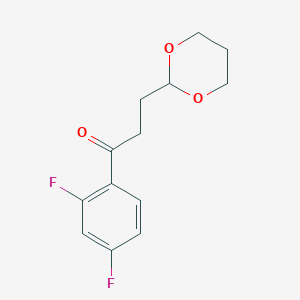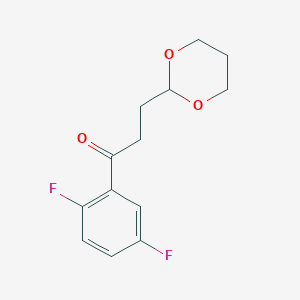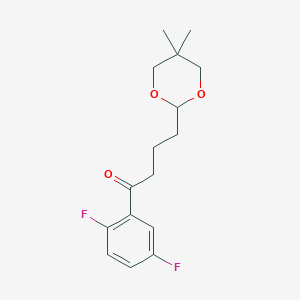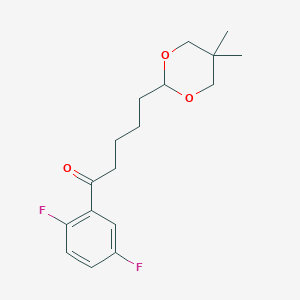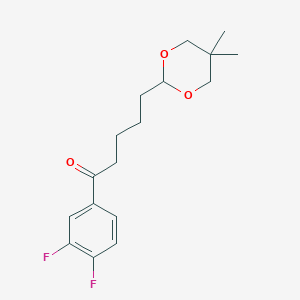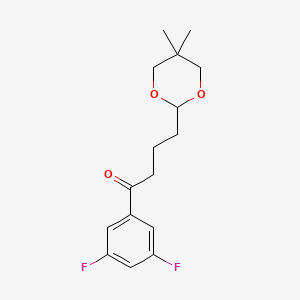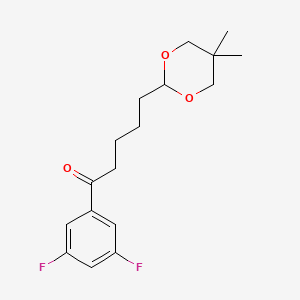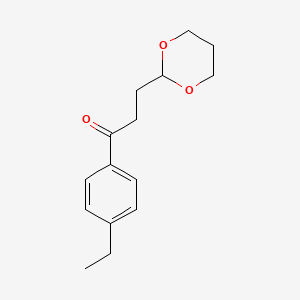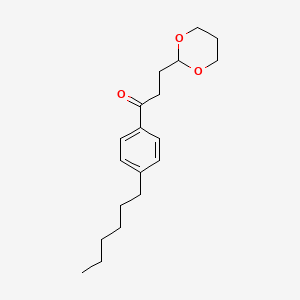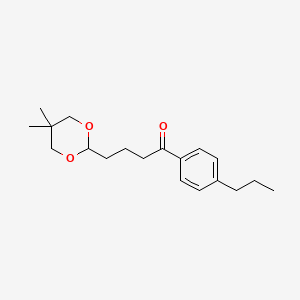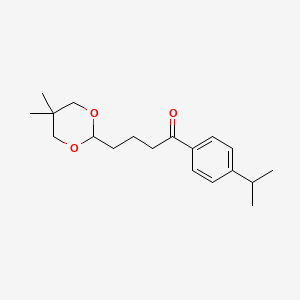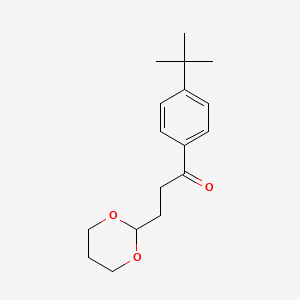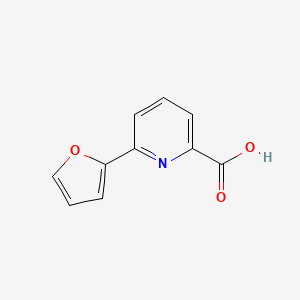
6-(Furan-2-yl)picolinic acid
Übersicht
Beschreibung
6-(Furan-2-yl)picolinic acid is a chemical compound with the formula C10H7NO3 . It is related to picolinic acid, a catabolite of the amino acid tryptophan .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(Furan-2-yl)picolinic acid include a molecular weight of 189.17 and a density of 1.32g/cm3 . The boiling point and other properties are not well-documented.Wissenschaftliche Forschungsanwendungen
Herbicidal Activity of 6-Indazolyl-2-picolinic Acids
Specific Scientific Field
This research falls under the field of Agricultural Chemistry , specifically focusing on the development of novel herbicides.
Summary of the Application
The study involved the design and synthesis of new 4-amino-3,5-dicholo-6-(1H-indazolyl)-2-picolinic acids and 4-amino-3,5-dicholo-6-(2H-indazolyl)-2-picolinic acids . These compounds were designed to discover potential herbicidal molecules .
Methods of Application or Experimental Procedures
The new compounds were tested for their inhibitory activities against Arabidopsis thaliana and the root growth of five weeds .
Results or Outcomes
The synthesized compounds exhibited excellent inhibition properties and showed good inhibitory effects on weed root growth . In particular, compound 5a showed significantly greater root inhibitory activity than picloram in Brassica napus and Abutilon theophrasti Medicus at the concentration of 10 µM .
Herbicidal Activity of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid
Specific Scientific Field
This research is also in the field of Agricultural Chemistry , with a focus on synthetic auxin herbicides.
Summary of the Application
The study involved the design and synthesis of 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds . These compounds were designed for the discovery of compounds with potent herbicidal activity .
Methods of Application or Experimental Procedures
The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
Results or Outcomes
The results demonstrated that the IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6- (5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid
Specific Scientific Field
This research is in the field of Agricultural Chemistry , focusing on the development of novel synthetic auxin herbicides.
Summary of the Application
The study involved the design and synthesis of 33 4-amino-3,5-dicholor-6- (5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds . These compounds were designed for the discovery of compounds with potent herbicidal activity .
Results or Outcomes
The results demonstrated that the IC 50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .
Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids
Summary of the Application
The study involved the design and synthesis of 38 new 4-amino-3,5-dicholo-6- (1 H -indazolyl)-2-picolinic acids and 4-amino-3,5-dicholo-6- (2 H -indazolyl)-2-picolinic acids . These compounds were designed to discover potential herbicidal molecules .
Methods of Application or Experimental Procedures
The compounds were tested to determine their inhibitory activities against Arabidopsis thaliana and the root growth of five weeds .
Results or Outcomes
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6- (5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid
Results or Outcomes
The results demonstrated that the IC 50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Molecular docking analyses revealed that compound V-7 docked with the receptor auxin-signaling F-box protein 5 (AFB5) more intensively than picloram . Herbicidal tests of the new compounds indicated that compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .
Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids
Results or Outcomes
The synthesized compounds exhibited excellent inhibition properties and showed good inhibitory effects on weed root growth . In particular, compound 5a showed significantly greater root inhibitory activity than picloram in Brassica napus and Abutilon theophrasti Medicus at the concentration of 10 µM . The majority of compounds exhibited a 100% post-emergence herbicidal effect at 250 g/ha against Amaranthus retroflexus and Chenopodium album .
Safety And Hazards
The safety data sheet for 6-(Furan-2-yl)picolinic acid indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
6-(furan-2-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-4-1-3-7(11-8)9-5-2-6-14-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRLGBKUWXGDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647056 | |
| Record name | 6-(Furan-2-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Furyl)pyridine-2-carboxylic acid | |
CAS RN |
887981-91-1 | |
| Record name | 6-(Furan-2-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



